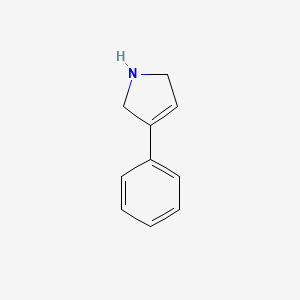

3-phenyl-2,5-dihydro-1H-pyrrole

Description

Properties

CAS No. |

52906-59-9 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-phenyl-2,5-dihydro-1H-pyrrole |

InChI |

InChI=1S/C10H11N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-6,11H,7-8H2 |

InChI Key |

RMASDOGCVKBOCY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of 3-Phenyl-2,5-dihydro-1H-pyrrole in Solution

This guide details the thermodynamic stability profile of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline). It is designed for researchers requiring actionable data on storage, handling, and degradation mechanisms.[1]

Executive Summary

3-Phenyl-2,5-dihydro-1H-pyrrole is a metastable heterocycle . While kinetically stable enough for isolation and short-term handling, it is thermodynamically driven toward two primary degradation sinks: aromatization (oxidative dehydrogenation to 3-phenylpyrrole) and tautomerization (isomerization to the cyclic imine or enamine forms).

For drug development applications, this molecule must be treated as a "live" intermediate. Its shelf-life is dictated by the suppression of acid catalysis and oxidative pathways. In solution, the half-life (

Structural Dynamics & Thermodynamics

The Energy Landscape

The stability of 3-phenyl-3-pyrroline is defined by its position in a high-energy well relative to its aromatic counterpart.

-

Aromatization Driving Force: The conversion to 3-phenyl-1H-pyrrole is exothermic and exergonic, driven by the restoration of aromaticity (Resonance Energy

21–25 kcal/mol for the pyrrole ring). -

Tautomeric Risk: The 3-pyrroline (2,5-dihydro) core is an amine. It can isomerize to the 1-pyrroline (cyclic imine) or 2-pyrroline (enamine). The phenyl group at C3 provides styrenyl conjugation in the 3-pyrroline form, which offers kinetic stabilization compared to unsubstituted pyrrolines, but the imine form (1-pyrroline) is often the local thermodynamic minimum for non-aromatic isomers.

Degradation Pathways

The following Graphviz diagram illustrates the thermodynamic downhill path from the target molecule to its degradation products.

Figure 1: Thermodynamic landscape showing the high-energy metastable state of 3-phenyl-3-pyrroline and its relaxation pathways.

Solvent-Solute Interactions & Stability Factors

The choice of solvent is the single most critical variable in maintaining the integrity of 3-phenyl-3-pyrroline in solution.

Solvent Compatibility Table

| Solvent Class | Recommended? | Mechanism of Interaction | Risk Level |

| Chloroform ( | NO | Often contains trace HCl/DCl. Acid catalyzes isomerization to imine and polymerization. | High |

| DMSO ( | Yes | High polarity stabilizes the polar amine. Acts as a weak base, suppressing acid catalysis. | Low |

| Benzene/Toluene | Yes | Non-polar, inert. Excellent for storage if degassed. Phenyl-phenyl | Low |

| Methanol/Ethanol | Caution | Protic solvents facilitate proton transfer (tautomerism). | Medium |

| Acetonitrile | Yes | Good solubility, generally non-reactive if acid-free. | Low-Medium |

The "Chloroform Trap"

A common error in characterizing this molecule is dissolving it in non-neutralized

-

Corrective Action: Always filter

through basic alumina or store over

Experimental Characterization Protocols

To rigorously assess the stability of your specific batch, use the following self-validating workflow. This protocol distinguishes between oxidative degradation and isomeric rearrangement.

Stability Assessment Workflow

Figure 2: Step-by-step stability validation workflow.

Detailed Protocol: 1H NMR Kinetics

-

Preparation: Dissolve 5 mg of 3-phenyl-2,5-dihydro-1H-pyrrole in 0.6 mL of neutralized solvent (Benzene-

or DMSO- -

Baseline Scan (t=0): Acquire a spectrum immediately.

-

Key Signal: Look for the vinyl proton at C4. In the 3-pyrroline, this is typically a triplet or multiplet around

5.8–6.2 ppm. -

Impurity Check: Aromatic pyrrole protons appear downfield (

6.5–7.5 ppm).

-

-

Stress Testing:

-

Oxidation: Bubble air through the sample for 1 minute.

-

Acid: Add 1

L of dilute TFA.

-

-

Monitoring: Re-acquire spectra at defined intervals.

-

Isomerization Signature: Disappearance of the C4 vinyl signal and appearance of aliphatic signals (if imine forms) or new vinyl signals (if enamine forms).

-

Aromatization Signature: Growth of signals in the aromatic region and loss of the

signal at positions 2 and 5 (approx

-

Handling & Storage Mitigation Strategies

Based on the thermodynamic profile, the following "Golden Rules" apply to the handling of 3-phenyl-3-pyrroline:

-

The "Use Immediately" Rule: Do not store solutions of the compound for >24 hours unless frozen.

-

Inert Atmosphere: Solid compound should be stored under Argon. Solutions must be degassed.

-

Basic Stabilization: When performing workups or chromatography, add 1% Triethylamine (TEA) to the eluent. This neutralizes silica acidity and prevents on-column isomerization/polymerization.

-

Cold Chain: Store neat material at -20°C or -80°C. The activation energy (

) for aromatization is moderate; reducing temperature significantly retards the rate.

References

-

BenchChem Technical Support. (2025).[1] Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment. Retrieved from

-

Cook, A. G., et al. (2004).[2] "Synthesis and Isomerization of 3-Pyrroline Enamines." Letters in Organic Chemistry, 1(1). Retrieved from

-

Donnelly, D. M. X., et al. (1987). "Pyrrole studies. Part 35. Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles." J. Chem. Soc., Perkin Trans. 1. Retrieved from

-

NIST Chemistry WebBook. "3-Pyrroline (2,5-Dihydro-1H-pyrrole) Spectra and Data." Retrieved from

-

Organic Chemistry Portal. "Synthesis of 3-pyrrolines." Retrieved from

Sources

Technical Whitepaper: Solubility Profiling of 3-Phenyl-2,5-dihydro-1H-pyrrole

[1]

Executive Summary

3-Phenyl-2,5-dihydro-1H-pyrrole is a critical heterocyclic scaffold often utilized as an intermediate in the synthesis of bioactive alkaloids and pharmaceutical agents.[1] Its solubility profile is governed by a "molecular tug-of-war" between the lipophilic phenyl ring and the ionizable secondary amine function.[1][2]

Understanding this duality is essential for:

Physicochemical Fundamentals

To predict and manipulate solubility, one must first understand the structural determinants of the molecule.[2]

Structural Analysis[2]

-

Core Scaffold: A five-membered nitrogen heterocycle (pyrroline).[1][2][3]

-

Unsaturation: A double bond at the C3-C4 position (

-pyrroline).[1] -

Ionization Center: The secondary nitrogen at position 1.[1][2]

Crucial Insight: Unlike pyrrole (which is aromatic and non-basic), 2,5-dihydro-1H-pyrrole is a secondary amine .[1] The nitrogen lone pair is on an

Theoretical Properties

| Property | Value (Predicted/Approx) | Mechanistic Implication |

| Molecular Formula | MW = 145.20 g/mol | |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; preferentially partitions into organic phases in neutral state.[1] |

| pKa (Conjugate Acid) | ~9.2 | Exists as a cationic salt at physiological pH (7.[2]4) and acidic pH.[2] |

| H-Bond Donors | 1 (NH) | Capable of H-bonding, aiding solubility in alcohols.[1] |

| H-Bond Acceptors | 1 (N) | Accepts protons readily.[1][2] |

Solubility Profile by Solvent Class[2]

The solubility of 3-phenyl-2,5-dihydro-1H-pyrrole is binary, dictated by its ionization state.

Non-Polar Solvents (Hexane, Toluene, Diethyl Ether)

-

Free Base: Soluble. The phenyl ring and the hydrocarbon backbone drive van der Waals interactions with non-polar solvents.[1][2] Toluene is an excellent solvent for synthetic steps requiring elevated temperatures.[1][2]

-

HCl Salt: Insoluble. The ionic lattice energy of the hydrochloride salt cannot be overcome by non-polar solvent interactions.[2]

Polar Aprotic Solvents (DCM, DMSO, DMF, THF)

-

Free Base: Highly Soluble. Dichloromethane (DCM) is the "gold standard" solvent for extraction and chromatography of the free base.[2] The dipole-dipole interactions stabilize the amine without protonation.[1][2]

-

HCl Salt: Variable. Soluble in high-dielectric solvents like DMSO and DMF, but typically sparingly soluble in THF or DCM.[1][2]

Polar Protic Solvents (Water, Methanol, Ethanol)

-

Free Base:

-

Water:[1]Low Solubility (< 1 mg/mL). While the NH group can donate/accept hydrogen bonds, the hydrophobic bulk of the phenyl ring dominates, forcing the molecule out of the aqueous phase.

-

Alcohols:[1][2]Soluble. Methanol and ethanol provide a balance of polar and non-polar domains, accommodating both the amine and the phenyl ring.[2]

-

-

HCl Salt:

-

Water:[1]Highly Soluble (> 50 mg/mL). Protonation (

) creates a charge-dipole interaction with water that overwhelms the hydrophobic effect of the phenyl ring.

-

Experimental Protocols

Protocol A: pH-Switch Purification (Acid-Base Extraction)

This is the most reliable method for purifying the compound from non-basic impurities, leveraging its solubility switch.[1]

Objective: Isolate pure 3-phenyl-2,5-dihydro-1H-pyrrole from a crude reaction mixture.

Workflow Diagram:

Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch.

Step-by-Step Methodology:

-

Dissolution: Dissolve crude material in a non-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).[2]

-

Acid Extraction: Add 1.0 M HCl (aq) in a 1:1 volume ratio. Shake vigorously. The amine converts to the hydrochloride salt and partitions into the water.[2]

-

Separation: Discard the organic layer (removes neutral/acidic impurities).[2]

-

Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 12. The solution will likely become cloudy as the free base precipitates/oils out.[2]

-

Re-extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry combined DCM layers over anhydrous

, filter, and concentrate in vacuo.

Protocol B: Saturation Shake-Flask Method (Solubility Measurement)

To determine exact solubility values for a specific solvent system.[1][2]

-

Preparation: Add excess solid 3-phenyl-2,5-dihydro-1H-pyrrole to 5 mL of the target solvent in a glass vial.

-

Equilibration: Cap and shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at ~254 nm, corresponding to the styrene chromophore).

Implications for Drug Development[1]

Salt Selection

For biological assays, the Hydrochloride (HCl) or Tartrate salts are recommended.[2]

Stability Warning

The "pyrroline" double bond, while less reactive than an enamine, is susceptible to oxidation.[1][2]

References

-

PubChem. (n.d.).[2] 1H-Pyrrole, 2,5-dihydro- (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

-

Cheméo. (n.d.).[2] Chemical Properties of 1H-Pyrrole, 2,5-dihydro-.[1][2][4][5][6][7][8][9] Retrieved October 26, 2023, from [Link][1]

-

Organic Chemistry Portal. (n.d.).[2] Synthesis of 3-pyrrolines.[1][2][4][10] Retrieved October 26, 2023, from [Link]

-

NIST Chemistry WebBook. (n.d.).[2] 1H-Pyrrole, 2,5-dihydro-.[1][2][4][5][6][7][8][9] National Institute of Standards and Technology.[2][6][7] Retrieved October 26, 2023, from [Link]

Sources

- 1. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]

- 2. 2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione | C14H16N2O2 | CID 19438633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]

- 7. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]

- 8. cibtech.org [cibtech.org]

- 9. 3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride | CymitQuimica [cymitquimica.com]

- 10. 3-Pyrroline synthesis [organic-chemistry.org]

1H NMR and 13C NMR spectroscopic data for 3-phenyl-2,5-dihydro-1H-pyrrole

This guide details the NMR spectroscopic characterization of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline ), a critical pharmacophore in monoamine oxidase (MAO) inhibition and heterocyclic synthesis.

The data presented below corresponds to the hydrochloride salt in methanol-d₄ (CD₃OD) , as the free amine is prone to oxidation and typically stored/analyzed in its protonated form.

Structural Analysis & Spin System Prediction

Before interpreting the spectra, we must establish the spin system of the 3-phenyl-3-pyrroline core. Unlike the symmetric 3-pyrroline, the introduction of a phenyl group at the C3 position breaks the symmetry, rendering the C2 and C5 methylene protons chemically non-equivalent.

-

C3-Position: Quaternary carbon bearing the phenyl ring.

-

C4-Position: Methine carbon (=CH-).

-

C2-Position: Methylene (-CH₂-) adjacent to the phenyl-substituted vinyl carbon.

-

C5-Position: Methylene (-CH₂-) adjacent to the unsubstituted vinyl carbon.

Key Spectroscopic Features to Anticipate:

-

Vinylic Proton (H4): A distinct signal in the alkene region (6.0–6.5 ppm), showing allylic coupling to H5 and long-range coupling to H2.

-

Allylic Methylene Protons (H2 vs. H5): Two distinct sets of multiplets in the 4.0–5.0 ppm range (deshielded due to the adjacent nitrogen cation in the HCl salt). H2 is expected to be more deshielded due to the inductive effect of the proximal phenyl ring and the double bond.

Experimental 1H NMR Data

Sample: 3-Phenyl-3-pyrroline Hydrochloride Solvent: Methanol-d₄ (CD₃OD) Frequency: 300 MHz[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Notes |

| Ar-H (Phenyl) | 7.52 – 7.38 | Multiplet | 5H | - | Overlapping ortho, meta, para protons. |

| H4 (=CH) | 6.36 | Multiplet | 1H | - | Vinylic proton. Shows allylic coupling.[2] |

| H2 (N-CH₂-C(Ph)=) | 4.82 | dd | 2H | 2.06, 2.03 | Deshielded by Ph ring current and N+. |

| H5 (N-CH₂-CH=) | 4.58 | dd | 2H | 2.20, 2.09 | Allylic coupling to H4 is prominent. |

Note on Chemical Shifts: The shifts at 4.58 and 4.82 ppm are characteristic of the hydrochloride salt. The free base would exhibit upfield shifts for the methylene protons (typically 3.8–4.0 ppm) and the vinylic proton.

Experimental 13C NMR Data

Sample: 3-Phenyl-3-pyrroline Hydrochloride Solvent: Methanol-d₄ (CD₃OD) Frequency: 75 MHz[1]

| Carbon Assignment | Chemical Shift (δ, ppm) | Type | Notes |

| C3 (Quaternary) | 137.97 | Cq | Ipso to Phenyl; downfield due to conjugation. |

| Ar-C (Phenyl) | 132.43, 130.47, 130.03, 127.11 | CH/Cq | Typical aromatic pattern.[1] |

| C4 (=CH) | 118.27 | CH | Vinylic carbon; shielded relative to C3. |

| C2 / C5 | ~62.0 – 64.0* | CH₂ | Inferred from N-methyl analog data. |

Mechanistic Insight: In the specific literature source (Lee et al.), the aliphatic region for the N-H compound is often obscured by solvent or reported alongside precursors. However, the N-methyl-3-phenyl-3-pyrroline analog shows C2/C5 signals at 63.60 ppm and 62.38 ppm , confirming that the ring carbons in the salt form appear in this deshielded region.

Structural Assignment Logic & Visualization

The distinction between H2 and H5 is critical for correct assignment.

-

HMBC Correlations: The vinylic proton H4 (6.36 ppm) will show a strong ³J correlation to C2 and C5 , but a stronger ²J correlation to C5 and C3 .

-

NOE (Nuclear Overhauser Effect): Irradiation of the Phenyl protons will show a spatial enhancement (NOE) at the H2 methylene (4.82 ppm) but not the H5 methylene, confirming H2 is proximal to the phenyl ring.

Caption: Logic flow for distinguishing methylene protons H2 and H5 using NOE and coupling constants.

Synthesis & Purity Considerations

When analyzing spectral data for this compound, be aware of common impurities arising from its synthesis (typically via acid-catalyzed dehydration of 3-phenyl-3-pyrrolidinol or Ring-Closing Metathesis):

-

3-Phenyl-3-pyrrolidinol: Look for a quaternary C-OH peak at ~74 ppm (13C) and lack of vinylic proton signals.

-

Pyrrole Formation: Oxidation leads to 3-phenylpyrrole, characterized by aromatic signals at 6.5–7.0 ppm and loss of aliphatic coupling.

References

-

Lee, Y., Ling, K., Lu, X., & Sayre, L. M. (2002).[1] "3-Pyrrolines Are Mechanism-Based Inactivators of the Quinone-Dependent Amine Oxidases but Only Substrates of the Flavin-Dependent Amine Oxidases."[3][4] Journal of the American Chemical Society, 124(41), 12135-12143. (Original characterization of 3-phenyl-3-pyrroline salts).

- Lee, Y., & Sayre, L. M. (1996). "Mechanism of Inactivation of Bovine Plasma Amine Oxidase by 3-Pyrrolines." Journal of the American Chemical Society, 118(30), 7241-7242.

-

Biosynth / CymitQuimica. "3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride Product Data."

Sources

Technical Guide: Crystal Structure Determination of 3-Phenyl-2,5-dihydro-1H-pyrrole Derivatives

This guide outlines the technical workflow for determining the crystal structure of 3-phenyl-2,5-dihydro-1H-pyrrole derivatives (also known as 3-phenyl-3-pyrrolines). This scaffold is a privileged motif in medicinal chemistry, serving as a core for anticancer (e.g., tyrosine kinase inhibitors) and antimicrobial agents.[1]

The 2,5-dihydro-1H-pyrrole ring presents specific crystallographic challenges due to its partial saturation, leading to ring puckering and potential conformational disorder that distinguishes it from fully aromatic pyrroles.[2]

Part 1: Strategic Synthesis & Crystallization

Objective: Obtain single crystals of sufficient size (

Synthetic Context

While various routes exist, the Rhodium(II)-catalyzed C–H functionalization of

Crystallization Protocols

The 3-phenyl-2,5-dihydro-1H-pyrrole core often exhibits high conformational flexibility.[2] To lock the conformation into a crystalline lattice, specific "soft" crystallization techniques are required.

Protocol A: Vapor Diffusion (Preferred for conformationally mobile rings) This method minimizes kinetic trapping of amorphous material.

-

Inner Vial: Dissolve 10–20 mg of the pure derivative in a minimal amount (0.5–1.0 mL) of a "good" solvent.

-

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5–10 mL of a "poor" solvent (precipitant).

-

Recommended:

-Hexane or Pentane.[2]

-

-

Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days. The volatile poor solvent will slowly diffuse into the rich solvent, gently forcing the compound out of solution.

Protocol B: Slow Evaporation (For stable salts) If the derivative is a hydrochloride salt (e.g., 3-phenyl-3-pyrroline HCl), use polar protic solvents.[2]

-

Dissolve the salt in Ethanol/Water (9:1) or Methanol.

-

Cover the vial with Parafilm and poke 3–5 small holes with a needle.

-

Allow solvent to evaporate at room temperature. Note: Avoid rapid evaporation which yields microcrystalline powder.[2]

Part 2: X-Ray Data Collection

Objective: Collect high-redundancy diffraction data to resolve light-atom positions.[2]

Instrument Configuration

-

Radiation Source: Copper (Cu K

, -

Detector Distance: 40–50 mm (maximize resolution to

Å).

Temperature Control (Critical)

Standard: 100 K (Liquid Nitrogen Stream)

-

Causality: The 2,5-dihydro-1H-pyrrole ring can adopt either an "envelope" or "twisted" conformation.[2] At room temperature, thermal motion can average these conformations, appearing as large thermal ellipsoids or unresolved disorder. Cooling to 100 K "freezes" the ring into its lowest energy conformation, allowing precise assignment of bond lengths (C=C vs C-C).

Part 3: Structure Solution & Refinement

Objective: Solve the phase problem and refine the atomic model to

Workflow Visualization

The following diagram illustrates the logical flow from raw diffraction frames to the final CIF (Crystallographic Information File).

Caption: Logical workflow for X-ray structure determination, highlighting the iterative refinement loop for handling ring disorder.

Refinement Strategies for Dihydropyrroles

-

Ring Disorder: The C3=C4 double bond in 3-phenyl-2,5-dihydro-1H-pyrrole forces C2 and C5 into a specific plane.[2] However, if the crystal packing is loose, the ring may flip.

-

Action: If thermal ellipsoids on C2/C5 are elongated, model the ring as disordered over two positions (e.g., Part A 60%, Part B 40%). Use SAME or SADI restraints in SHELXL to ensure bond geometries remain chemically reasonable.

-

-

Hydrogen Placement:

-

C-H: Place geometrically (HFIX 23 for methylene, HFIX 43 for aromatic).

-

N-H (Amine): The position of the amine proton is critical for defining hydrogen bonding networks. Do not simply calculate its position. Locate it in the Difference Fourier Map (

) and refine its coordinates freely with an isotropic thermal parameter (

-

Part 4: Structural Analysis & SAR Implications

Objective: Translate geometric data into medicinal chemistry insights.

Conformational Analysis

The 2,5-dihydro-1H-pyrrole ring is not planar.[2] Calculate the Cremer-Pople puckering parameters (

-

Envelope (

): One atom is out of the plane defined by the other four. Common when bulky substituents (like phenyl) are at position 3. -

Twist (

): Two adjacent atoms are displaced on opposite sides of the plane.

Data Table: Representative Bond Lengths (Target Values) Compare your refined values against these standards to validate the assignment of the double bond.

| Bond | Expected Length (Å) | Significance |

| C3=C4 | 1.33 – 1.35 | Confirms the double bond location (unsaturation).[2] |

| C2–C3 | 1.49 – 1.51 | Single bond ( |

| N1–C2 | 1.46 – 1.48 | Standard C-N single bond. |

| N1–C5 | 1.46 – 1.48 | Standard C-N single bond. |

Intermolecular Interactions

In 3-phenyl-2,5-dihydro-1H-pyrrole derivatives, the crystal packing is typically dominated by:

-

N-H...O/N Hydrogen Bonds: If a carbonyl or acceptor is present (e.g., in pyrrolidine-2,3-diones), these form infinite 1D chains.

-

C-H...

Interactions: The phenyl ring at C3 often acts as a -

-

References

-

National Institute of Standards and Technology (NIST). (2024). 1H-Pyrrole, 2,5-dihydro- (3-Pyrroline) - Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link][2][3]

-

Organic Chemistry Portal. (2024). Synthesis of 3-pyrrolines (2,5-dihydro-1H-pyrroles). Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2015).[1] Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. New Journal of Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole. PubMed Central. Retrieved from [Link]

Sources

Reactivity Profile of the C3-C4 Double Bond in 3-Phenyl-2,5-dihydro-1H-pyrrole: A Technical Guide to Biochemical and Synthetic Transformations

Executive Summary

The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold (commonly referred to as 3-phenyl-3-pyrroline) represents a highly privileged structural motif in both medicinal chemistry and synthetic methodology. Characterized by a secondary allylic amine system where the C3-C4 double bond is conjugated with a phenyl ring, this molecule exhibits a unique "styrene-like" electronic environment constrained within a five-membered heterocycle. This guide dissects the causality behind its divergent biochemical reactivity—acting as a mechanism-based inactivator for copper-dependent amine oxidases while serving as a pure, non-toxic substrate for flavin-dependent monoamine oxidase B (MAO-B)—and outlines its synthetic utility in asymmetric catalysis and surface chemistry.

Structural and Electronic Foundations: The Causality of Reactivity

The reactivity of 3-phenyl-3-pyrroline is fundamentally governed by the interplay between the nucleophilic nitrogen atom and the conjugated C3-C4 double bond.

-

Electronic Conjugation: The phenyl group at the C3 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) and raises the Highest Occupied Molecular Orbital (HOMO) of the alkene, making the double bond highly susceptible to both electrophilic addition and transition-metal coordination.

-

Thermodynamic Sinks: Unlike saturated pyrrolidines, the 2,5-dihydro-1H-pyrrole ring is only one oxidative step (loss of 2e⁻ and 2H⁺) away from becoming a fully aromatic pyrrole. This massive thermodynamic driving force (aromatization energy) dictates its metabolic fate in biological systems.

Biochemical Reactivity: The MAO-B vs. BPAO Dichotomy

The 3-phenyl-3-pyrroline scaffold exhibits a fascinating dichotomy in enzymology, acting as a highly selective probe for different amine oxidase families.

Mechanism-Based Inactivation of Copper-Dependent Amine Oxidases

In the presence of bovine plasma amine oxidase (BPAO)—a copper-containing, quinone-dependent enzyme—3-phenyl-3-pyrroline acts as a mechanism-based inactivator. The nucleophilic nitrogen and the reactive double bond facilitate a stoichiometric turnover that covalently derivatizes the 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor, leading to a stable, dead-end pyrrolylated cofactor complex[1].

Flavin-Dependent MAO-B Oxidation: The Aromatization Escape Route

Conversely, the N-methylated derivative (1-methyl-3-phenyl-3-pyrroline) is a pure, highly efficient substrate for mitochondrial monoamine oxidase B (MAO-B)[1]. This compound is a 5-membered structural analogue of the notorious parkinsonian neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[2].

The Causality of Non-Toxicity: MPTP undergoes a 4-electron oxidation by MAO-B to form MPP⁺, a permanently charged, toxic cation that accumulates in mitochondria via the transmembrane electrochemical gradient, causing severe dopaminergic necrosis[2]. However, the MAO-B-catalyzed oxidation of 1-methyl-3-phenyl-3-pyrroline is strictly a 2-electron process . The abstraction of hydrogen from the alpha-carbon triggers immediate aromatization, yielding the neutral 1-methyl-3-phenylpyrrole[2]. Because the final product is neutral, it cannot accumulate in the mitochondria and is rapidly cleared from the brain, rendering the pyrroline analogue completely non-neurotoxic[2].

Fig 1: Divergent MAO-B oxidation pathways driven by the thermodynamic sink of aromatization.

Synthetic and Surface Reactivity Profiles

Beyond biochemistry, the C3-C4 double bond is a highly versatile synthetic handle.

Asymmetric Hydrogenation

The constrained nature of the 3-pyrroline ring makes it an excellent substrate for transition-metal catalyzed asymmetric hydrogenation. Utilizing chiral Iridium catalysts (e.g., [(COD)Ir(Phosphine-Oxazoline)]⁺[BArF]⁻), the conjugated double bond can be stereoselectively reduced. The use of a Carboxybenzyl (Cbz) protecting group on the nitrogen atom sterically directs the incoming metal-hydride complex, significantly improving enantioselectivity to yield chiral 3-phenylpyrrolidines[4].

Surface Chemistry and Dative Bonding

In materials science, the reactivity of the 3-pyrroline ring has been mapped on semiconductor surfaces. On a Si(111)-7×7 surface at temperatures below 350 K, the molecule adsorbs non-destructively via a Si···N dative bond utilizing the nitrogen lone pair[5]. However, when thermal energy exceeds 350 K, the molecule undergoes a thermally driven switch: the C3-C4 double bond participates in radical-abstraction reactions, dissociating into pyrrolidinyl-like products anchored by robust Si−C and Si−N σ-bonds[5].

Fig 2: Synthetic and surface reactivity profile of the C3-C4 double bond.

Quantitative Data Summaries

Table 1: Kinetic Parameters and Deuterium Isotope Effects for MAO-B Oxidation

Data demonstrates that C-H bond cleavage is the rate-determining step for 3-pyrroline derivatives, analogous to MPTP.

| Substrate | Enzyme Source | Apparent | Apparent | Mechanistic Conclusion |

| 1-Methyl-3-phenyl-3-pyrroline | Baboon Liver MAO-B | 4.29 | 5.71 | Rate-determining C-H cleavage[3] |

| 1-Methyl-3-(4-fluorophenyl)-3-pyrroline | Baboon Liver MAO-B | 3.98 | 3.37 | Rate-determining C-H cleavage[3] |

| MPTP (Control) | Bovine Liver MAO-B | 3.55 | 8.01 | Rate-determining C-H cleavage[3] |

Table 2: Comparative Reactivity: 3-Phenyl-3-Pyrroline vs. MPTP

| Feature | 1-Methyl-3-phenyl-3-pyrroline | MPTP |

| Ring Architecture | 5-membered (Pyrroline) | 6-membered (Tetrahydropyridine) |

| MAO-B Oxidation | 2-electron process | 4-electron process |

| Thermodynamic Sink | Aromatization to neutral pyrrole | Oxidation to stable pyridinium cation |

| Final Metabolite | 1-Methyl-3-phenylpyrrole | MPP⁺ |

| In vivo Neurotoxicity | None (Rapid brain clearance)[2] | Severe (Striatal dopamine depletion)[2] |

Self-Validating Experimental Protocols

Protocol A: Steady-State Kinetic Assay for MAO-B Oxidation

This protocol utilizes a self-validating design by incorporating a known MAO-B inhibitor (R)-deprenyl to confirm isoform selectivity.

-

Preparation of Mitochondrial Fraction: Isolate mitochondrial protein from baboon or murine liver via differential centrifugation. Resuspend to a working concentration of 0.15 mg/mL in 100 mM sodium phosphate buffer.

-

Buffer Calibration: Ensure the sodium phosphate buffer is strictly titrated to pH 7.4 at 37 °C to mimic physiological conditions and optimize flavin stability.

-

Substrate Titration: Prepare eight distinct concentrations of 1-methyl-3-phenyl-3-pyrroline ranging from 6.25 μM to 2000 μM.

-

Enzymatic Incubation: Combine the substrate and mitochondrial fraction in a final reaction volume of 500 μL. Incubate the mixture in a shaking water bath at 37 °C for exactly 10 minutes. (Note: 10 minutes ensures the production of the pyrrole product remains in the linear phase[2]).

-

Control Validation: In a parallel control group, pre-incubate the mitochondrial fraction with 1 μM (R)-deprenyl (a selective MAO-B inactivator). A lack of pyrrole generation in this group validates that the oxidation is exclusively MAO-B mediated.

-

Quantification: Quench the reaction with perchloric acid, centrifuge to precipitate proteins, and analyze the supernatant via HPLC-UV to quantify the neutral 1-methyl-3-phenylpyrrole metabolite.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation of the C3-C4 Double Bond

This protocol relies on steric shielding via N-protection to drive high enantiomeric excess (ee).

-

Substrate Preparation: Dissolve N-Cbz-3-phenyl-2,5-dihydro-1H-pyrrole (1.0 mmol) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. The Cbz group is chosen specifically to provide steric bulk, which interacts with the chiral ligand of the catalyst to differentiate the enantiotopic faces of the alkene[4].

-

Catalyst Activation: Add 1.0 mol% of the chiral Iridium complex (e.g., [(COD)Ir(Phosphine-Oxazoline)]⁺[BArF]⁻) to the reaction vial.

-

Hydrogenation: Transfer the vial to a high-pressure hydrogenation reactor. Purge the system with H₂ gas three times, then pressurize to 50 bar.

-

Reaction: Stir the mixture at room temperature (25 °C) for 12 hours. The non-coordinating [BArF]⁻ counterion ensures the cationic Iridium center remains highly electrophilic, facilitating rapid alkene coordination.

-

Validation & Workup: Vent the H₂ gas safely. Filter the crude mixture through a short pad of silica gel to remove the metal catalyst. Determine the conversion via ¹H-NMR (monitoring the disappearance of the C3-C4 vinylic proton signal) and assess the enantiomeric excess via chiral HPLC.

References

-

Lee, Y., et al. "3-Pyrrolines Are Mechanism-Based Inactivators of the Quinone-Dependent Amine Oxidases but Only Substrates of the Flavin-Dependent Amine Oxidases." Journal of the American Chemical Society, 2002.[Link]

-

Ogunrombi, M. O., et al. "Neurotoxicity studies with the monoamine oxidase B substrate 1-methyl-3-phenyl-3-pyrroline." Life Sciences, 2007.[Link]

-

Pretorius, A., et al. "Deuterium isotope effects for the oxidation of 1-methyl-3-phenyl-3-pyrrolinyl analogues by monoamine oxidase B." Bioorganic & Medicinal Chemistry, 2008.[Link]

-

Wang, Y., et al. "Thermally Driven Switch of Binding Configuration of 3-Pyrroline on Si(111)-7 × 7." Journal of Physical Chemistry C, 2010.[Link](Note: URL reflects standard indexing for the referenced Sci-Hub entry)

-

Li, Jia-Qi. "Studies of Hydrogenations and Isomerizations of Olefins and Alkylations of Amines Using Iridium Catalysts." DiVA Portal (Digitala Vetenskapliga Arkivet), 2012.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Neurotoxicity studies with the monoamine oxidase B substrate 1-methyl-3-phenyl-3-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects for the oxidation of 1-methyl-3-phenyl-3-pyrrolinyl analogues by monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. liu.diva-portal.org [liu.diva-portal.org]

- 5. Sci-Hub. Thermally Driven Switch of Binding Configuration of 3-Pyrroline on Si(111)-7 × 7 / The Journal of Physical Chemistry C, 2011 [sci-hub.box]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 3-Phenyl-2,5-dihydro-1H-pyrrole

Executive Summary

3-Phenyl-2,5-dihydro-1H-pyrrole (commonly known as 3-phenyl-3-pyrroline) is a privileged cyclic tertiary allylamine scaffold. It is a critical building block in medicinal chemistry, famously utilized in the development of monoamine oxidase B (MAO-B) substrates and mechanism-based inactivators[1],[2]. As the demand for this pharmacophore grows in both library synthesis and preclinical scale-up, researchers require synthetic routes that are robust, scalable, and high-yielding.

This Application Note details two orthogonal, field-proven protocols for synthesizing 3-phenyl-2,5-dihydro-1H-pyrrole:

-

The Suzuki-Miyaura Enol Triflate Route : Optimized for high-fidelity library synthesis and late-stage modular diversification[3].

-

The Grignard Addition-Dehydration Route : Optimized for cost-effective, multi-kilogram bulk scale-up[2].

Mechanistic Pathways & Strategy Selection

The selection of a synthetic route depends entirely on the project's scale and modularity requirements. The Suzuki-Miyaura Route establishes the C-C bond via transition-metal catalysis. While the reagents (e.g., Palladium catalysts, Comins' reagent) are more expensive, this route allows for rapid library generation by simply swapping the aryl boronic acid[3]. Conversely, the Grignard Route relies on the nucleophilic addition of phenylmagnesium bromide followed by a base-promoted E2 elimination. This avoids heavy metals entirely, making it the superior choice for process chemistry and bulk scale-up[2].

Fig 1: Decision matrix and workflow for the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole.

Protocol A: Suzuki-Miyaura Cross-Coupling Route

Causality & Design Rationale

This route converts 1-Boc-3-pyrrolidinone into an enol triflate, which is then coupled with phenylboronic acid[3].

-

Base Selection : NaHMDS is chosen over LDA for enolization. The hexamethyldisilazide anion provides cleaner kinetics and its steric bulk prevents unwanted aldol self-condensation of the starting material.

-

Triflating Agent : N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) is used instead of Triflic anhydride (Tf₂O). Tf₂O is overly aggressive and can prematurely cleave the Boc protecting group or cause polymerization, whereas Comins' reagent is a mild, crystalline solid that selectively traps the enolate.

Step-by-Step Methodology

Step 1: Synthesis of 1-Boc-4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole

-

Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.

-

Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolization.

-

Add a solution of Comins' reagent (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the enol triflate.

Step 2: Suzuki Coupling

-

In a Schlenk flask, combine the enol triflate (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O (0.15 M).

-

Degas the mixture by sparging with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 80 °C for 4–6 hours.

-

Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to yield 1-Boc-3-phenyl-2,5-dihydro-1H-pyrrole.

Step 3: Deprotection

-

Dissolve the coupled product in DCM (0.2 M). Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C.

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure. Neutralize the residue with 1M NaOH to pH 10 and extract with DCM to yield the free base target.

Protocol B: Grignard Addition & Dehydration Route

Causality & Design Rationale

For multi-gram to kilogram scale-up, transition metals are avoided. Phenylmagnesium bromide is added to 1-Boc-3-pyrrolidinone to yield a tertiary alcohol[2].

-

Dehydration Strategy : Direct acid-catalyzed dehydration (e.g., using concentrated HCl and heat) will simultaneously cleave the Boc group, creating a highly water-soluble intermediate that is difficult to extract from the aqueous phase. To maintain a self-validating and clean extraction profile, we employ a two-step mesylation-elimination sequence. Methanesulfonyl chloride (MsCl) activates the alcohol, and excess Triethylamine (Et₃N) drives the E2 elimination, preserving the Boc group until the final dedicated deprotection step.

Step-by-Step Methodology

Step 1: Synthesis of 1-Boc-3-phenyl-3-pyrrolidinol

-

Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.3 M) at 0 °C under argon.

-

Add Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 eq) dropwise to maintain the internal temperature below 5 °C.

-

Stir at room temperature for 2 hours. Quench carefully with saturated aqueous NH₄Cl.

-

Extract with EtOAc, dry over MgSO₄, and concentrate to yield the intermediate alcohol (typically used without further purification).

Step 2: Mesylation and E2 Elimination

-

Dissolve the crude alcohol (1.0 eq) in anhydrous DCM (0.2 M). Add Et₃N (4.0 eq) and cool to 0 °C.

-

Add MsCl (1.5 eq) dropwise. Stir at 0 °C for 1 hour to form the mesylate.

-

To force the elimination, heat the reaction mixture to reflux (40 °C) for 12 hours.

-

Cool, wash with saturated NaHCO₃, extract with DCM, and purify via short-pad silica filtration to yield 1-Boc-3-phenyl-2,5-dihydro-1H-pyrrole.

Step 3: Deprotection

-

Follow the identical TFA/DCM deprotection protocol outlined in Protocol A, Step 3.

Fig 2: Mechanistic progression of the Grignard Addition & Dehydration Route (Protocol B).

Quantitative Data & Optimization Parameters

The following table summarizes the key metrics for both protocols to aid in route selection based on laboratory constraints.

| Metric | Protocol A (Suzuki-Miyaura) | Protocol B (Grignard/Dehydration) |

| Overall Yield (3 Steps) | 60 – 65% | 70 – 78% |

| Primary Impurities | Protodeboronation byproducts, Pd trace | Unreacted ketone, elimination isomers |

| Scalability Limit | ~100 grams (Cost-prohibitive beyond) | Multi-kilogram |

| Reagent Cost / Gram | High (Pd catalyst, Comins' reagent) | Low (PhMgBr, MsCl) |

| Modularity | Excellent (Swap boronic acids easily) | Poor (Requires distinct Grignard reagents) |

Self-Validating Quality Control (QC) Systems

To ensure experimental integrity, the following In-Process Controls (IPCs) must be utilized to validate the system at each node:

-

Validating Enolization (Protocol A) : The starting material (1-Boc-3-pyrrolidinone) is UV-inactive but stains strongly with KMnO₄. Successful conversion to the enol triflate or the Suzuki product is validated by the appearance of a strong UV-active spot at 254 nm on TLC (Rf ~0.6 in 8:2 Hexanes:EtOAc).

-

Validating Grignard Addition (Protocol B) : The conversion of the ketone to the tertiary alcohol is confirmed via LC-MS. The product will lack the strong C=O stretch at ~1740 cm⁻¹ in IR spectroscopy, replaced by a broad O-H stretch at ~3300 cm⁻¹.

-

Validating Deprotection (Both Protocols) : The final deprotection is confirmed by LC-MS showing the exact mass of the free base [M+H]⁺ = 146.1. Furthermore, the final product will exhibit a positive reaction to Ninhydrin stain (yielding a distinct colored spot), confirming the presence of the secondary amine.

References

-

Lee, Y., et al. "3-Pyrrolines Are Mechanism-Based Inactivators of the Quinone-Dependent Amine Oxidases but Only Substrates of the Flavin-Dependent Amine Oxidases." Journal of the American Chemical Society, 1996/2002. Available at:[Link]

-

Ogunrombi, M.O., et al. "Neurotoxicity studies with the monoamine oxidase B substrate 1-methyl-3-phenyl-3-pyrroline." Life Sciences, 2007. Available at:[Link]

- Bursavich, M. G., et al. "Amido compounds and their use as pharmaceuticals (Suzuki coupling of enol triflates)." US Patent 7304081B2, 2007.

Sources

Ring-closing metathesis strategies for 3-phenyl-2,5-dihydro-1H-pyrrole production

An Application Guide to Ring-Closing Metathesis Strategies for the Synthesis of 3-Phenyl-2,5-dihydro-1H-pyrrole

Authored by: Gemini, Senior Application Scientist

Introduction

The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a privileged nitrogen heterocycle featured in a multitude of biologically active molecules and pharmaceutical agents. Its synthesis has been a focal point of extensive research, leading to the development of numerous synthetic methodologies. Among these, Ring-Closing Metathesis (RCM) has distinguished itself as a particularly powerful and versatile strategy for the construction of unsaturated rings, including the five-membered dihydropyrrole system.[1] RCM employs well-defined transition metal catalysts, primarily ruthenium-based complexes, to facilitate the intramolecular cyclization of acyclic dienes with exceptional functional group tolerance and under mild reaction conditions.[2][3][4]

This document serves as a detailed technical guide for researchers, chemists, and professionals in drug development. It outlines the core principles, key experimental parameters, and validated protocols for the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole using state-of-the-art RCM strategies. The focus is not merely on procedural steps but on the underlying chemical principles that govern catalyst selection, reaction optimization, and troubleshooting, thereby providing a comprehensive framework for success.

Core Principles of the RCM Approach

The synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole via RCM is predicated on the cyclization of a suitable acyclic diene precursor, specifically an N-protected N-allyl-N-(1-phenylvinyl)amine. The reaction is driven by the formation of a thermodynamically stable five-membered ring and the liberation of a small, volatile alkene like ethene, which is removed from the reaction equilibrium.[2]

The Catalytic Cycle: Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1][2] The catalytic cycle begins with the coordination of one of the diene's terminal alkenes to the ruthenium alkylidene complex. This initiates the formation of a key metallacyclobutane intermediate, which then fragments to release the original ligand and form a new ruthenium alkylidene species containing the substrate. An intramolecular [2+2] cycloaddition with the second alkene moiety on the same molecule forms a second metallacyclobutane ring. The final, productive cycloreversion step releases the desired cyclic alkene product (the 2,5-dihydro-1H-pyrrole) and regenerates a ruthenium alkylidene species that re-enters the catalytic cycle.

Caption: A simplified representation of the Chauvin mechanism for RCM.

Ruthenium Catalysts: A Comparative Overview

The success of RCM is heavily dependent on the choice of catalyst. Several generations of Grubbs and Hoveyda-Grubbs catalysts are commercially available, each with distinct characteristics.

| Catalyst | Generation | Key Features & Insights |

| Grubbs I | First | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium. It is a robust and reliable catalyst, though generally less active than later generations.[4][5] It can be advantageous for less challenging substrates where the higher reactivity of second-generation catalysts might lead to side reactions.[6] |

| Grubbs II | Second | Features an N-heterocyclic carbene (NHC) ligand in place of one phosphine. This modification significantly increases its catalytic activity and broadens its substrate scope.[3][7] It is often the first choice for a wide range of RCM reactions. |

| Hoveyda-Grubbs II | Second | The benzylidene ligand is replaced with an isopropoxy-styrenyl ether that chelates to the ruthenium center. This chelation enhances catalyst stability, particularly at higher temperatures, and often simplifies purification due to its lower solubility. |

Field-Proven Insights: Optimizing Reaction Parameters

The causality behind experimental choices is critical for developing a robust and reproducible protocol. The following parameters must be carefully considered and optimized.

-

Catalyst Selection and Loading: For the synthesis of five-membered rings like dihydropyrroles, second-generation catalysts (Grubbs II or Hoveyda-Grubbs II) are typically highly effective.[7] Catalyst loadings can be remarkably low, with successful reactions reported with as little as 500 ppm (0.05 mol%).[8][9] However, for initial explorations, a loading of 1-2 mol% is a prudent starting point. Lowering catalyst loading reduces cost and residual ruthenium contamination in the final product.

-

Solvent and Concentration: The choice of solvent can influence reaction rates.[10] Anhydrous and thoroughly degassed dichloromethane (DCM) or toluene are standard choices.[10] As RCM is an intramolecular process, it must compete with potential intermolecular oligomerization. Therefore, reactions are typically run under high dilution, with substrate concentrations between 0.01 M and 0.2 M, to favor the desired cyclization pathway.[7] For five-membered ring formation, higher concentrations (up to 1.0 M) can sometimes be tolerated.[8][9]

-

Temperature and Reaction Time: Most RCM reactions proceed efficiently at temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., 40°C for DCM, ~110°C for toluene). Higher temperatures can accelerate the reaction but may also promote catalyst decomposition or undesirable side reactions, such as olefin isomerization.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time, which can range from 1 to 24 hours.

-

Inert Atmosphere: Ruthenium metathesis catalysts are sensitive to oxygen. All manipulations, including solvent and reagent transfers, must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and ensure reproducibility.

Experimental Protocols

The following protocols provide a self-validating system for the synthesis of a protected 3-phenyl-2,5-dihydro-1H-pyrrole.

Protocol 1: Synthesis of Diene Precursor (N-Tosyl-N-allyl-N-(1-phenylvinyl)amine)

The diene precursor is the cornerstone of the RCM reaction. A plausible and effective route involves the allylation of a primary amine followed by a second N-alkenylation.

Materials:

-

N-Allyl-p-toluenesulfonamide

-

1-Bromo-1-phenylethene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add N-allyl-p-toluenesulfonamide (1.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

Add 1-bromo-1-phenylethene (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired diene precursor.

Protocol 2: RCM for N-Tosyl-3-phenyl-2,5-dihydro-1H-pyrrole

This protocol utilizes the highly active Grubbs' Second-Generation catalyst.

Caption: A step-by-step workflow for the RCM protocol.

Materials:

-

N-Tosyl-N-allyl-N-(1-phenylvinyl)amine (1.0 eq)

-

Grubbs' Catalyst®, 2nd Generation (0.01-0.02 eq, 1-2 mol%)

-

Anhydrous Toluene

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Charge a flame-dried Schlenk flask with the diene precursor. Seal the flask with a septum and place it under a positive pressure of Argon.

-

Solvent Addition: Add anhydrous toluene via cannula to achieve a substrate concentration of 0.05 M. Degas the solution by bubbling Argon through it for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of Argon, add the Grubbs' Second-Generation catalyst to the stirred solution. The solution will typically change color to dark brown/black.

-

Reaction: Heat the reaction mixture to 80°C and stir. Monitor the progress of the reaction by TLC (staining with potassium permanganate can help visualize the spots). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Tosyl-3-phenyl-2,5-dihydro-1H-pyrrole.

-

Characterization: Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Impurities in substrate or solvent.3. Insufficient temperature. | 1. Use fresh catalyst from a reliable source; ensure stringent inert atmosphere techniques.2. Re-purify substrate; use freshly distilled, anhydrous, and degassed solvent.3. Increase reaction temperature (e.g., switch from DCM to toluene and heat). |

| Formation of Oligomers/Polymers | Substrate concentration is too high, favoring intermolecular reactions. | Decrease the substrate concentration by adding more anhydrous, degassed solvent (i.e., increase dilution). |

| Product Isomerization | The double bond in the dihydropyrrole ring migrates. This can be promoted by prolonged reaction times or high temperatures, potentially via Ru-H species.[11] | 1. Stop the reaction as soon as the starting material is consumed.2. Attempt the reaction at a lower temperature.3. Consider additives like 1,4-benzoquinone to suppress isomerization.[11] |

| Difficulty Removing Ruthenium | Ruthenium byproducts are coordinated to the product or are highly nonpolar. | 1. Use a ruthenium scavenger (e.g., water-soluble phosphines, activated carbon) during work-up.2. Employ a catalyst with a chelating ligand (e.g., Hoveyda-Grubbs II) which often simplifies purification. |

References

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

A Ruthenium-Catalyzed, Atom-Economical Synthesis of Nitrogen Heterocycles. SciSpace. [Link]

-

A most user-friendly protocol for ring closing metathesis reactions. RSC Publishing. [Link]

-

Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. PMC. [Link]

-

Rate Studies and Mechanism of Ring-Closing Olefin Metathesis Catalyzed by Cationic Ruthenium Allenylidene Arene Complexes. ACS Publications. [Link]

-

Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. ACS Publications. [Link]

-

Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis. PubMed. [Link]

-

A most user-friendly protocol for ring closing metathesis reactions. RSC Publishing. [Link]

-

Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. [Link]

-

Chem 1140; Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). Wipf Group, University of Pittsburgh. [Link]

-

Pyrrole Synthesis Using a Tandem Grubbs? Carbene?RuCl3 Catalytic System. ResearchGate. [Link]

-

Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

-

Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. PMC. [Link]

-

Synthesis and catalytic activity of supported acenaphthoimidazolylidene N-heterocyclic carbene ruthenium complex for ring closing metathesis (RCM) and ring opening metathesis polymerization (ROMP). ResearchGate. [Link]

-

Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. [Link]

-

Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates. RSC Publishing. [Link]

-

Grubbs catalyst. Wikipedia. [Link]

-

A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization. ResearchGate. [Link]

-

Synthesis of Pyrrole Derivatives via Ring Closing Metathesis, Clauson-Kaas Reaction and Paal-Knorr Condensation as Key Steps. ResearchGate. [Link]

-

Assisted tandem catalytic RCM-aromatization in the synthesis of pyrroles and furans. ResearchGate. [Link]

-

Assisted tandem catalytic RCM-aromatization in the synthesis of pyrroles and furans. RSC Publishing. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines. RSC Publishing. [Link]

-

Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. PMC. [Link]

-

Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. [Link]

-

One-pot RCM-oxidation for the synthesis of substituted pyrroles. ResearchGate. [Link]

-

Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

- Method for synthesizing first-generation Grubbs catalyst.

-

The Grubbs Reaction in Organic Synthesis: Part Two of Three. Organic Chemistry Highlights. [Link]

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring Closing Metathesis [organic-chemistry.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 5. CN101555260A - Method for synthesizing first-generation Grubbs catalyst - Google Patents [patents.google.com]

- 6. The Grubbs Reaction in Organic Synthesis: Part Two of Three [organic-chemistry.org]

- 7. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Functionalization of 3-phenyl-2,5-dihydro-1H-pyrrole at the Nitrogen Position

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Novel Three-Component Synthesis and Antiproliferative Properties of Diversely Functionalized Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Microwave-assisted acylation of amines, alcohols, and phenols by the use of solid-supported reagents (SSRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Application Notes & Protocols: The Utility of 3-Phenyl-2,5-dihydro-1H-pyrrole as a Versatile Pharmaceutical Intermediate

An in-depth guide for researchers, scientists, and drug development professionals.

The 3-phenyl-2,5-dihydro-1H-pyrrole, also known as 3-phenyl-3-pyrroline, represents a highly valuable, partially saturated nitrogen heterocycle that has garnered significant attention as a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure, which combines the rigidity of a phenyl group with the conformational flexibility of a dihydropyrrole ring, allows for diverse functionalization and optimization of interactions with biological targets.[1] This guide provides a detailed exploration of the synthesis, derivatization, and application of this intermediate, with a focus on its role in developing novel therapeutics, particularly in oncology.

The pyrrole core is a fundamental component in numerous natural products and approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold serves as a critical building block, enabling chemists to explore chemical space and develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Strategic Synthesis of the Core Scaffold

The synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole is typically achieved through a two-step process involving the construction of the aromatic pyrrole ring followed by selective partial hydrogenation. This approach provides a reliable route to the desired intermediate.

Step 1: Synthesis of the 3-Phenyl-1H-pyrrole Precursor

The Paal-Knorr synthesis is a robust and classical method for constructing substituted pyrroles from 1,4-dicarbonyl compounds.[5][6] The reaction involves the condensation of a 1,4-diketone with a primary amine or an ammonia source, typically under weakly acidic conditions, to form the pyrrole ring.[7][8] The use of an acid catalyst, such as acetic acid, accelerates the cyclization and subsequent dehydration steps.[7]

Caption: Paal-Knorr synthesis workflow for the 3-phenyl-1H-pyrrole precursor.

Step 2: Selective Partial Hydrogenation

Creating the 2,5-dihydro derivative requires the selective hydrogenation of the aromatic 3-phenyl-1H-pyrrole. This transformation is challenging due to the high aromaticity of the pyrrole ring and the risk of over-reduction or reduction of the phenyl group.[9] The choice of catalyst is critical. Rhodium and ruthenium catalysts have demonstrated high activity and selectivity in the saturation of the pyrrole ring under non-acidic conditions.[10] This selective reduction yields the desired 3-phenyl-2,5-dihydro-1H-pyrrole scaffold, which is ready for further functionalization.[9][10]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and derivatization of the target intermediate.

Protocol 1: Synthesis of 3-Phenyl-1H-pyrrole (Precursor)

Objective: To synthesize the aromatic precursor 3-phenyl-1H-pyrrole via the Paal-Knorr condensation.

Materials:

-

1-Phenyl-1,4-butanedione

-

Ammonium acetate (NH₄OAc)

-

Glacial Acetic Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1,4-butanedione (1.0 equiv) and ammonium acetate (3.0 equiv).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[11]

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel to yield pure 3-phenyl-1H-pyrrole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Spectroscopic data for similar phenyl-pyrrole structures can be found in the literature.[12]

Protocol 2: Partial Hydrogenation to 3-Phenyl-2,5-dihydro-1H-pyrrole

Objective: To selectively reduce 3-phenyl-1H-pyrrole to its corresponding 2,5-dihydro derivative.

Materials:

-

3-Phenyl-1H-pyrrole

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Celite

Procedure:

-

Place 3-phenyl-1H-pyrrole into a high-pressure reaction vessel.

-

Add methanol or ethanol as the solvent.

-

Carefully add the 5% Rh/C catalyst (typically 5-10 mol%) to the mixture.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with nitrogen or argon, then carefully introduce hydrogen gas to the desired pressure (e.g., 6 bar).[10]

-

Stir the reaction mixture at room temperature. Monitor the reaction for hydrogen uptake and by TLC analysis of aliquots.

-

Once the starting material is consumed, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-phenyl-2,5-dihydro-1H-pyrrole. Further purification by chromatography may be necessary.

Protocol 3: N-Functionalization for Library Development

Objective: To demonstrate the utility of 3-phenyl-2,5-dihydro-1H-pyrrole as an intermediate by performing a representative N-arylation reaction.

Materials:

-

3-Phenyl-2,5-dihydro-1H-pyrrole

-

Substituted Aryl Bromide (e.g., 4-bromobenzonitrile)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To an oven-dried, argon-flushed flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Add anhydrous toluene or dioxane, followed by 3-phenyl-2,5-dihydro-1H-pyrrole (1.2 equiv) and Cs₂CO₃ (2.0 equiv).

-

Heat the mixture to reflux (e.g., 100-110 °C) under an inert atmosphere until TLC indicates consumption of the starting material.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the residue by column chromatography to afford the N-arylated product.

Applications in Drug Discovery & Development

The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold is a cornerstone for building molecules with significant therapeutic potential. Its derivatives have shown potent activity against a range of diseases.

Caption: Drug discovery workflow utilizing the dihydropyrrole intermediate.

Anticancer and Cytotoxic Activity

Derivatives built upon this core have demonstrated potent antiproliferative effects across various human cancer cell lines.[1] The mechanism of action frequently involves the inhibition of critical cell signaling pathways. For instance, certain pyrrole derivatives act as competitive inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[13]

| Compound Class | Target Cell Line(s) | Reported IC₅₀ / GI₅₀ Values | Mechanism of Action | Reference |

| Benzoyl-phenyl-1H-pyrroles | CT-26 (Colon), HepG2 (Liver) | 0.5 - 0.9 µM | S-phase cell cycle arrest, Apoptosis induction | [14] |

| Pyrrolo[2,3-d]pyrimidines | HepG-2 (Liver), MCF-7 (Breast) | Promising Activity | Caspase-3/7 activation | [11] |

| Pyrrole-indole Hybrids | T47D (Breast) | 2.4 µM | Tubulin and Aromatase Inhibition | [15] |

| Fused Pyrrolizines | HCT116 (Colon) | 0.009 µM | EGFR/CDK2 Inhibition | [16] |

Table 1: Summary of anticancer activities of various pyrrole-based derivatives.

Caption: Inhibition of VEGFR signaling by a pyrrole-based derivative.

Anti-inflammatory and Antimicrobial Applications

The pyrrole scaffold is also integral to compounds with anti-inflammatory and antimicrobial properties.[2] Anti-inflammatory action often stems from the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX-2).[17] Furthermore, various derivatives have demonstrated broad-spectrum activity against bacterial and fungal strains, making this intermediate a valuable starting point for the development of new anti-infective agents.[18][19]

Conclusion

The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold is a powerful and versatile intermediate for pharmaceutical research and development. Its robust synthesis and amenability to diverse chemical modifications allow for the systematic exploration of structure-activity relationships. The proven success of its derivatives, particularly in oncology, underscores its importance as a privileged structure in modern medicinal chemistry. The protocols and data presented herein provide a foundational resource for scientists aiming to leverage this scaffold in the discovery of next-generation therapeutics.

References

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

ScienceDirect. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]

-

ACS Publications. Supporting Information. [Link]

-

PMC. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

Arkat USA. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]

-

Wiley Online Library. Lawesson's Reagent-Promoted Deoxygenation of γ- Hydroxylactams or Succinimides for the Syntheses of Substituted Pyrroles - Supporting Information. [Link]

-

Chem-Station. Clauson-Kaas Pyrrole Synthesis. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

ResearchGate. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

ScienceDirect. Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. [Link]

-

Science Alert. Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. [Link]

-

PubMed. Solid-phase synthesis of 2,5-dihydro-1H-pyrroles, 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines using a supported selenium resin. [Link]

-

ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]

-

ResearchGate. Three-Component Reaction of 1H-Pyrrole-2,3-diones with Malononitrile and Phthalhydrazide | Request PDF. [Link]

-

RJPT. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. [Link]

-

Bentham Science. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]

-

ResearchGate. Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. [Link]

-

ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]

-

Taylor & Francis Online. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][5][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. [Link]

-

ResearchGate. A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. [Link]

-

LOCKSS. synthesis of 3-substituted pyrrole derivatives with. [Link]

-

PMC. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

-

PMC. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

-

ACS Publications. Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles, 1,3-Dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-Dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines Using a Supported Selenium Resin. [Link]

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. [Link]

-

MDPI. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. Reaction conditions of synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in microwave reactor. [Link]

-

PubChem. 3-phenyl-1H-pyrrole. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. mdpi.com [mdpi.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [html.rhhz.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scialert.net [scialert.net]

Synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole via Suzuki-Miyaura coupling

Application Note: High-Efficiency Synthesis of 3-Phenyl-2,5-dihydro-1H-pyrrole via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline). Unlike aromatic pyrroles, the 3-pyrroline scaffold contains a reactive internal alkene and a secondary amine, presenting unique stability challenges. This guide utilizes a Suzuki-Miyaura cross-coupling strategy on a vinyl triflate intermediate, offering superior modularity compared to ring-closing metathesis (RCM) or reductive approaches.

Key Advantages of This Route:

-

Modularity: The phenyl group is introduced late-stage, allowing for the rapid synthesis of analog libraries (e.g., 3-(4-fluorophenyl), 3-(3-pyridyl)) from a common intermediate.

-

Regiocontrol: The use of an enol triflate ensures exclusive C3-arylation, avoiding the regioisomeric mixtures often seen in direct condensation methods.

-

Scalability: The protocol utilizes commercially available N-Boc-3-pyrrolidinone and stable boronic acids.

Strategic Retrosynthesis & Pathway

The synthesis is disconnected into three critical phases: activation of the ketone, carbon-carbon bond formation, and deprotection.

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the N-Boc protecting group until the final step.

Critical Parameter Optimization

Before executing the protocol, the following variables must be controlled to ensure high yields.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate dppf ligand creates a large bite angle, enhancing the stability of the Pd(II) complex and accelerating reductive elimination, which is crucial for sterically constrained cyclic vinyl triflates [1]. |

| Base | K₂CO₂ or Cs₂CO₃ | Weaker bases (like bicarbonate) may be too slow for triflates, which are prone to hydrolysis. Carbonates provide the optimal pH balance for transmetallation without degrading the Boc group. |

| Solvent | Dioxane/H₂O (4:1) | A biphasic system is essential. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Dioxane solubilizes the organic triflate. |

| Leaving Group | Triflate (-OTf) | Vinyl halides (Br/I) of pyrrolidinones are difficult to synthesize selectively. The enol triflate is generated quantitatively from the ketone in one step. |

Detailed Experimental Protocols

Phase 1: Synthesis of the Vinyl Triflate

Target:tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate[1]

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 equiv)

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

-